BenchChemオンラインストアへようこそ!

Estramustine Phosphate

Castration-Resistant Prostate Cancer Network Meta-Analysis Progression-Free Survival

Estramustine phosphate (4891-15-0) is an orally bioavailable dual-mechanism antineoplastic agent combining nornitrogen mustard alkylating activity with 17β-estradiol-mediated prostate-tissue targeting. Unlike taxanes or vinca alkaloids, it binds MAP-2/tau proteins rather than β-tubulin, enabling non-overlapping antimitotic mechanisms. The phosphate prodrug ensures 44–75% oral bioavailability. Its selective prostate accumulation and minimal myelosuppression profile make it indispensable for CRPC xenograft models assessing microtubule-targeting combinations or PFS endpoints. IC50 ~16 μM in DU-145 cells. Ideal for preclinical studies where bone marrow preservation is critical.

Molecular Formula C23H32Cl2NO6P
Molecular Weight 520.4 g/mol
CAS No. 4891-15-0
Cat. No. B1671315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstramustine Phosphate
CAS4891-15-0
SynonymsEmcyt
Estracyt
Estramustin Phosphate
Estramustine
Estramustine Phosphate Sodium
Estramustinphosphate
Leo 275
Leo-275
Leo275
NSC 89199
NSC-89199
NSC89199
Phosphate Sodium, Estramustine
Phosphate, Estramustin
Molecular FormulaC23H32Cl2NO6P
Molecular Weight520.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl
InChIInChI=1S/C23H32Cl2NO6P/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30)/t18-,19-,20+,21+,23+/m1/s1
InChIKeyADFOJJHRTBFFOF-RBRWEJTLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Estramustine Phosphate Procurement Guide: Dual-Mechanism Antineoplastic for Prostate Cancer Research


Estramustine phosphate (CAS 4891-15-0; sodium salt CAS 52205-73-9), commercially known as Emcyt® or Estracyt®, is a synthetic antineoplastic agent formed by covalently linking nornitrogen mustard (an alkylating moiety) to 17β-estradiol via a carbamate ester bridge [1]. The molecule is phosphorylated to confer water solubility and functions as an orally administered prodrug, undergoing rapid dephosphorylation in the gastrointestinal tract to yield the active metabolites estramustine and estromustine [2]. FDA-approved on December 24, 1981 for the palliative treatment of metastatic and/or progressive carcinoma of the prostate, the compound exerts a dual mechanism of action: microtubule depolymerization via binding to microtubule-associated proteins (MAPs) and anti-gonadotropic effects via its estrogenic metabolites .

Estramustine Phosphate Substitution Risk: Why Structural Analogs Fail in Prostate Cancer Models


Substituting estramustine phosphate with either a pure microtubule inhibitor (e.g., docetaxel, vinca alkaloids) or a standalone alkylating agent (e.g., chlorambucil, melphalan) fundamentally alters the pharmacodynamic profile because neither class recapitulates the compound's unique dual targeting conferred by the intact estradiol-carbamate-mustard conjugate [1]. Estramustine binds irreversibly to estradiol receptors and selectively accumulates in prostatic tissue—a property absent in conventional antineoplastics and critical for its therapeutic index in hormone-refractory disease [2]. Furthermore, the phosphate prodrug design is essential for oral bioavailability; the dephosphorylated estramustine skeleton achieves 44–75% bioavailability as active metabolites, whereas non-phosphorylated analogs exhibit substantially different absorption and tissue distribution profiles [3]. Even within the same pharmacologic class of microtubule-targeting agents, estramustine's binding site on MAPs (rather than β-tubulin) confers differential effects on microtubule dynamics that cannot be replicated by taxanes or vinca alkaloids .

Estramustine Phosphate Evidence-Based Comparison: Quantitative Differentiation Against Key Comparators


Estramustine Phosphate PFS and PSA Response vs. Docetaxel and Cabazitaxel in CRPC Network Meta-Analysis

In a network meta-analysis of 10 randomized controlled trials comprising 3590 patients with castration-resistant prostate cancer (CRPC), the docetaxel + estramustine + prednisone (DEP) regimen achieved the highest probability ranking for progression-free survival (PFS) and prostate-specific antigen (PSA) response among four comparator arms [1]. DEP ranked first for PFS time and PSA response, whereas cabazitaxel + prednisone (CP) ranked first for overall survival (OS) and tumor response, and mitoxantrone + prednisone (MP) ranked first for safety outcomes [1]. The analysis concluded that DEP was associated with less survival benefit (OS), similar clinical improvement, and more adverse events compared to docetaxel + prednisone (DP) or CP, positioning DEP as having a distinct efficacy-toxicity trade-off profile rather than being interchangeable with taxane-based regimens [1].

Castration-Resistant Prostate Cancer Network Meta-Analysis Progression-Free Survival

Estramustine Phosphate Aqueous Solubility: 50 mg/mL vs. Parent Estramustine Requirement for Cyclodextrin Solubilization

Estramustine phosphate sodium exhibits aqueous solubility of 50 mg/mL in water, a property conferred by the phosphate prodrug modification . In contrast, the parent compound estramustine (the non-phosphorylated carbamate ester) has substantially lower intrinsic aqueous solubility and requires cyclodextrin complexation to achieve usable aqueous concentrations for formulation purposes [1]. The solubility differential is directly attributable to the ionizable phosphate group (pKa strongest acidic ≈ 1.86), which enables disodium salt formation and facilitates oral capsule manufacturing at clinically relevant doses of 140 mg estramustine phosphate equivalent per capsule [2].

Aqueous Solubility Prodrug Design Formulation Development

Estramustine Phosphate Monotherapy Response Rate vs. Cis-Platinum and Methotrexate in Hormone-Refractory Prostate Cancer

In a comparative study of 158 evaluable patients with advanced, hormone-refractory prostate cancer, estramustine phosphate monotherapy produced an objective response rate (complete response, partial response, or disease stabilization) of 34%, compared with 36% for cis-platinum and 41% for methotrexate [1]. These numerically similar response rates demonstrate that estramustine phosphate achieves comparable single-agent efficacy to conventional antineoplastic agents in the hormone-refractory setting, with the added differentiation of a distinct toxicity profile characterized by low myelosuppression and predominant gastrointestinal adverse effects [2].

Hormone-Refractory Prostate Cancer Comparative Chemotherapy Objective Response Rate

Estramustine Phosphate + LHRH Agonist vs. Flutamide + LHRH Agonist: 10.8-Month Progression-Free Survival Advantage

A randomized study comparing chemohormonal therapy regimens in patients with metastatic prostate cancer as primary treatment demonstrated that estramustine phosphate plus luteinizing hormone-releasing hormone (LHRH) agonist extended median time to objective progression to 25.4 months, compared with 14.6 months for flutamide plus LHRH agonist [1]. This 10.8-month absolute difference in progression-free survival was statistically significant (P = 0.03), although overall survival did not differ significantly between the arms [1]. The results position estramustine phosphate-containing chemohormonal therapy as a distinct option for delaying disease progression in the primary metastatic setting.

Metastatic Prostate Cancer Chemohormonal Therapy Progression-Free Survival

Estramustine Antimitotic IC50: ~16 μM in DU-145 Prostate Cancer Cells with Distinct MAP-Binding Mechanism

Estramustine exhibits antimitotic activity in DU-145 human prostate cancer cells with an IC50 value of approximately 16 μM for mitotic inhibition [1]. Unlike taxanes (docetaxel, paclitaxel) which bind directly to β-tubulin to stabilize microtubules, or vinca alkaloids which bind β-tubulin to prevent polymerization, estramustine depolymerizes microtubules via binding to microtubule-associated proteins (MAPs), specifically MAP-2 and tau, at a distinct binding domain . At relatively high concentrations (5 × IC50), estramustine significantly depolymerizes microtubules, and treated microtubules show increased acetylation, consistent with kinetic stabilization [2]. This MAP-targeting mechanism confers differential effects on spindle formation and mitotic arrest that are not reproduced by β-tubulin-binding agents [2].

Microtubule Dynamics Antimitotic Activity Mechanism of Action

Estramustine Phosphate Lyophilized Stability: 36 Months at -20°C vs. 3 Months in Solution

Estramustine phosphate sodium exhibits distinct stability profiles depending on physical state and storage conditions. In lyophilized powder form, the compound remains stable for 36 months when stored at -20°C under desiccated conditions [1]. In aqueous solution, however, stability is markedly reduced: the compound undergoes hydrolysis with a pH-independent rate up to approximately pH 10, increasing at higher pH values, and the recommended solution storage duration at -20°C is limited to 3 months to prevent potency loss [2]. The primary hydrolysis product is estradiol, resulting from acyl-oxygen cleavage of the carbamate ester bond [3]. Commercial specifications note that the compound is hygroscopic and unstable in solution .

Stability Profile Storage Requirements Handling Specifications

Estramustine Phosphate Optimal Procurement Scenarios Based on Evidence Differentiation


Castration-Resistant Prostate Cancer (CRPC) Preclinical Models Requiring PFS or PSA Response Endpoints

Based on the network meta-analysis demonstrating that docetaxel + estramustine + prednisone (DEP) ranked first for progression-free survival and PSA response among four chemotherapy regimens in CRPC [1], estramustine phosphate is optimally procured for preclinical studies where PFS prolongation or PSA decline are primary efficacy endpoints. The compound's distinct MAP-binding mechanism, which differs from taxane β-tubulin binding , supports its use in xenograft models evaluating microtubule-targeting combinations with non-overlapping binding sites.

Primary Metastatic Prostate Cancer Studies Requiring Progression Delay Without Immediate Overall Survival Benefit

The randomized study showing estramustine phosphate + LHRH agonist extended median time to progression by 10.8 months versus flutamide + LHRH agonist (25.4 vs. 14.6 months, P = 0.03) [2] identifies a specific procurement scenario: primary metastatic prostate cancer models where delaying disease progression is the primary objective, regardless of overall survival equivalence. The chemohormonal combination leverages both the antimitotic and anti-gonadotropic components of the dual mechanism.

Hormone-Refractory Prostate Cancer Research Requiring Non-Myelosuppressive Chemotherapy

Estramustine phosphate monotherapy achieves objective response rates of 34% in hormone-refractory prostate cancer, comparable to cis-platinum (36%) and methotrexate (41%) [3], yet is rarely associated with myelosuppression—a differentiating safety feature [4]. Procurement is indicated for studies where bone marrow preservation is critical, such as combination regimens with radiation or in patient-derived xenograft models requiring sustained hematologic function.

Microtubule Dynamics and MAP Biology Mechanistic Investigations

Estramustine's antimitotic IC50 of ~16 μM in DU-145 prostate cancer cells [5], coupled with its unique binding to microtubule-associated proteins (MAP-2 and tau) rather than β-tubulin , positions the compound as an essential tool for mechanistic studies of MAP-dependent microtubule regulation. The observed kinetic stabilization and increased tubulin acetylation at 5× IC50 [6] further support its use in basic research dissecting microtubule post-translational modifications and spindle assembly checkpoint biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estramustine Phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.